molecular formula C5H3BrClNS B8226181 5-Bromo-6-chloropyridine-3-thiol

5-Bromo-6-chloropyridine-3-thiol

Cat. No.: B8226181
M. Wt: 224.51 g/mol
InChI Key: UESRLDPMGCXQKY-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropyridine-3-thiol is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and thiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloropyridine-3-thiol typically involves the halogenation of pyridine derivatives followed by thiolation. One common method includes the bromination and chlorination of pyridine to introduce the halogen atoms at the desired positions. Subsequent thiolation can be achieved using thiolating agents such as thiourea or sodium hydrosulfide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloropyridine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or iodine.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

    Substitution Products: Various substituted pyridines.

    Oxidation Products: Disulfides.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-Bromo-6-chloropyridine-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloropyridine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their function. The halogen atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Bromo-6-chloropyridine
  • 5-Bromopyridine-2-thiol
  • 6-Chloropyridine-3-thiol

Comparison: 5-Bromo-6-chloropyridine-3-thiol is unique due to the presence of both bromine and chlorine atoms along with a thiol group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties compared to its analogs, making it a valuable compound for specific applications in synthesis and research .

Properties

IUPAC Name

5-bromo-6-chloropyridine-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNS/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESRLDPMGCXQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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